{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate
説明
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido group at the 3-position and a carbamoyl-methyl group linked to a 2-methylbenzyl moiety. The compound’s reactivity and stability are likely influenced by its ester and carbamate functionalities, which are common in bioactive molecules .
特性
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-3-4-7-16(13)11-20-18(23)12-25-19(24)15-8-5-9-17(10-15)21-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXSRFLLCHDIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of 3-acetamidobenzoic acid: This can be achieved through the acetylation of 3-aminobenzoic acid.
Preparation of {[(2-methylphenyl)methyl]carbamoyl}methyl chloride: This involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding carbamoyl chloride.
Coupling Reaction: The final step involves the coupling of 3-acetamidobenzoic acid with {[(2-methylphenyl)methyl]carbamoyl}methyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate has shown excellent potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating cancer and inflammatory diseases.
作用機序
The mechanism of action of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Functional Group Analysis
The compound shares functional groups with several classes of chemicals:
- Carbamates : The carbamoyl group is present in pesticides like triflusulfuron methyl ester and metsulfuron methyl ester (sulfonylurea herbicides), which rely on carbamate linkages for herbicidal activity .
- Acetamides: The 3-acetamidobenzoate moiety resembles 2-Cyano-N-[(methylamino)carbonyl]acetamide, where the acetamide group contributes to hydrogen bonding and solubility .
- Aromatic Esters: The benzoate ester core is structurally analogous to methyl 2-benzoylamino-3-oxobutanoate, a precursor in heterocyclic synthesis .
Physicochemical and Toxicological Properties
生物活性
{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : [2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate
- Molecular Formula : C19H20N2O4
- CAS Number : 923731-30-0
This structure features a carbamoyl group attached to a methyl group, which is further linked to a 3-acetamidobenzoic acid moiety. The unique combination of functional groups allows for diverse interactions with biological systems.
The biological activity of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, which could result in therapeutic effects against various conditions, including cancer and inflammatory diseases.
Biological Activity
Research indicates that {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate exhibits several biological activities:
- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that it can reduce cell viability in various cancer cell lines by activating apoptotic pathways.
- Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of this compound:
-
In Vitro Studies on Cancer Cells :
- A study demonstrated that treatment with {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate led to a significant reduction in cell proliferation in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3, indicating the induction of apoptosis.
-
Anti-inflammatory Mechanisms :
- Another study focused on its effects on human monocytes, where the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 secretion | |
| Enzyme inhibition | Potential inhibition of specific enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound can be synthesized via carbamate linkage formation using palladium on carbon (Pd/C) as a catalyst with triethylamine as a base, similar to methods for structurally related carbamates . Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of intermediates (e.g., 2-methylbenzylamine and methyl acrylate derivatives) to minimize side products .
Q. Which spectroscopic techniques are recommended for confirming the ester and carbamate functional groups in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying ester (–COO–) and carbamate (–NHCOO–) groups. For example, the ester carbonyl typically appears at ~165–175 ppm in ¹³C NMR, while carbamate NH protons resonate at δ 5.5–6.5 ppm in ¹H NMR . Infrared (IR) spectroscopy can corroborate these findings, with ester C=O stretches near 1720 cm⁻¹ and carbamate N–H stretches at ~3300 cm⁻¹ .
Q. How can preliminary biological activity screening be designed to assess this compound’s potential therapeutic applications?
- Methodological Answer : Use in vitro assays such as enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) and cytotoxicity screening against standard cell lines (e.g., HeLa or HEK293). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for cytotoxicity) are critical. Structural analogs in and suggest prioritizing targets related to inflammation or cancer pathways .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity of structural analogs of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., cyclooxygenase-2 or PARP). Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs from and , should incorporate descriptors like logP, polar surface area, and H-bond donors . Density Functional Theory (DFT) calculations can optimize substituent effects on electron distribution and binding affinity .
Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines or assay conditions?
- Methodological Answer : Contradictions may arise from cell line-specific metabolic profiles or assay interference (e.g., compound fluorescence). Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Normalize data to cell doubling time and test metabolite stability via HPLC . highlights the importance of controlling for redox-active functional groups that may skew MTT assay results .
Q. What strategies optimize the pharmacokinetic profile of this compound, particularly regarding metabolic stability and bioavailability?
- Methodological Answer : Modify substituents on the phenyl ring (e.g., halogenation or methoxy groups) to enhance metabolic stability, as seen in . Assess liver microsome stability (human/rat) and plasma protein binding (equilibrium dialysis). Lipophilicity adjustments via logD measurements (HPLC-derived log k values, as in ) can improve blood-brain barrier penetration .
Q. How does the compound’s stereochemistry influence its biological activity, and what chiral resolution methods are applicable?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers. Compare activity of isolated enantiomers in bioassays to determine stereospecific effects. Synthetic routes in (e.g., asymmetric catalysis) can guide the incorporation of chiral centers during synthesis .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting results in enzyme inhibition studies between recombinant proteins and cell-based assays?
- Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations. Validate recombinant protein activity with positive controls (e.g., known inhibitors). Use cell-permeabilization agents (e.g., digitonin) to distinguish between target engagement and bioavailability issues. Cross-reference with proteomics data to identify potential interfering proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
